molecular formula C32H44O16 B1682344 Yadanzioside A CAS No. 95258-15-4

Yadanzioside A

Cat. No. B1682344
CAS RN: 95258-15-4
M. Wt: 684.7 g/mol
InChI Key: QDQJWSSPAMZRIA-KEMICICVSA-N
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Description

Yadanzioside A is a quassinoid glycoside that can be isolated from the seeds of Brucea javanica (L.) . It has been reported to have antitumor activity .


Molecular Structure Analysis

Yadanzioside A has a chemical formula of C32H44O16 . Its exact mass is 684.26 and its molecular weight is 684.688 . The elemental analysis shows that it contains Carbon (56.14%), Hydrogen (6.48%), and Oxygen (37.39%) .


Physical And Chemical Properties Analysis

Yadanzioside A has a density of 1.5±0.1 g/cm3, a boiling point of 884.0±65.0 °C at 760 mmHg, and a flash point of 279.5±27.8 °C . It has 16 hydrogen bond acceptors, 6 hydrogen bond donors, and 15 freely rotating bonds . Its polar surface area is 245 Å2 .

Scientific Research Applications

Antiviral Applications

Yadanzioside A, along with other quassinoids isolated from Brucea javanica, has shown potent antiviral activities. A study found that compounds including yadanzioside I and yadanzioside L demonstrated strong anti-Tobacco Mosaic Virus (TMV) activities. These compounds were more effective than the positive control used in the study, indicating their potential as antiviral agents (Yan et al., 2010).

Cytotoxic and Anticancer Properties

Quassinoids, including yadanzioside A, from Brucea javanica have been researched for their cytotoxic activities. Studies have isolated various compounds from Brucea javanica seeds, demonstrating their inhibitory effects on tumor cells. These findings suggest a potential application of yadanzioside A in developing antitumor treatments (Liu et al., 2011).

Interaction with Cellular Mechanisms

Research exploring the interaction of yadanzioside A with cellular mechanisms has been conducted. A study focused on the effects of various compounds from Brucea javanica on NO production in cells, finding mild inhibitory effects from compounds including yadanziosides A and G (Liu et al., 2009). This suggests potential applications in modulating cellular responses and understanding cellular pathways.

Network Pharmacology and Herb Medicine

The role of yadanzioside A in herb medicine and its interactions with human proteins have been studied using network pharmacology. This approach provides insights into the mechanisms of action of traditional medicines, including those containing yadanzioside A, at the molecular level (Zhang et al., 2014).

Safety And Hazards

When handling Yadanzioside A, it’s recommended to avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and avoid contact with skin and eyes. Use personal protective equipment and wash hands thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor .

properties

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJWSSPAMZRIA-AIWMZPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915049
Record name Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yadanzioside A

CAS RN

95258-15-4
Record name Yadanzioside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(hexopyranosyloxy)-11,12-dihydroxy-15-[(3-methylbutanoyl)oxy]-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
T Sakaki, S Yoshimura, M Ishibashi… - Chemical and …, 1984 - jstage.jst.go.jp
… Yadanzioside A (l) was hydrolyzed with B—glucosidase at 37C to give brucein A (2). Since a … The structure of yadanzioside A (l) was formulated as 2‘O—B—D— glucosyl brucein A. …
Number of citations: 33 www.jstage.jst.go.jp
M Zhao, ST Lau, PS Leung, CT Che… - Phytotherapy …, 2011 - Wiley Online Library
… A bioassay-guided fractionation and purification resulted in the isolation and characterization of seven quassinoids including brusatol, bruceine D, bruceine H, yadanzioside A, …
Number of citations: 48 onlinelibrary.wiley.com
S Ohnishi, N Fukamiya, M Okano… - Journal of natural …, 1995 - ACS Publications
… Methylation of 2 and 3 with CH2N2 gave yadanzioside A [5] (3,8), and yadanzioside G [6] (3,… spectra for the known compoundsbruceoside A [4], yadanzioside A [5], and yadanzioside G […
Number of citations: 67 pubs.acs.org
N Fukamiya, M Okano, M Miyamoto… - Journal of natural …, 1992 - ACS Publications
… 5 was isolated along with known compounds including bruceoside A [1], yadanzioside A … Compounds 1, 2, and 3 were identified as bruceoside A, yadanzioside A, and yadanzioside G, …
Number of citations: 80 pubs.acs.org
Y Zhengqi, X Huiyuan, W **rui, S Tiemin… - … Product Research and …, 1996 - europepmc.org
Seven quassinoids were isolated from the active parts obtained by dry-column and chromatography from the treated dry-fruits of Brucea javanica (L.) Merr. and they were identified as …
Number of citations: 6 europepmc.org
MI Sulistyowaty, GS Putra, J Ekowati… - Journal of Public …, 2023 - jphia.btvb.org
… derivatives (bruceine A; bruceine B; bruceine C; bruceine J, bruceintiol); six compounds of bruceosides derivatives; and nine compounds of yadanziosides derivatives (yadanzioside A; …
Number of citations: 2 jphia.btvb.org
JH Liu, JJ Qin, HZ **, XJ Hu, M Chen, YH Shen… - Archives of pharmacal …, 2009 - Springer
… known compounds, bruceoside A (2) (Ohnishi et al., 1995), bruceoside B (3) (Fukamiya et al., 1992), bruceine D (4) (Shen et al., 2008), bruceine E (5) (Li et al., 1989), yadanzioside A (6…
Number of citations: 47 link.springer.com
N Fukamiya, KH Lee, I Muhammad, C Murakami… - Cancer Letters, 2005 - Elsevier
The effect of 63 quassinoids on eukaryotic protein synthesis has been investigated. Seventeen of the tested compounds showed potent in vitro activity, with IC 50 s below 2μM for …
Number of citations: 67 www.sciencedirect.com
IH Kim, S Takashima, Y Hitotsuyanagi… - Journal of natural …, 2004 - ACS Publications
… Yadanzioside A was obtained from fractions 10H (375.2 mg) and 10I (1.8 g). By reversed-phase HPLC using MeOH/H 2 O/AcOH (40:60:1), fraction 10A (213.6 mg) afforded bruceoside …
Number of citations: 98 pubs.acs.org
T Sakaki, S Yoshimura, M Ishibashi… - Bulletin of the …, 1985 - journal.csj.jp
… Yadanzioside A (2), mp 200–204 C, was shown to be a glucoside with the same molecular … Thus the structure of yadanzioside A was determined to be 2-O(8-D-glucosyl)brucein A (2). …
Number of citations: 56 www.journal.csj.jp

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